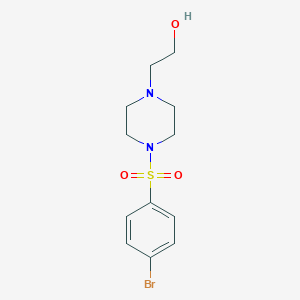

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance . This compound can be incorporated into biologically active compounds through a Mannich reaction .

Synthesis Analysis

The synthesis of this compound involves a three-step protocol . The product’s structure is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Molecular Structure Analysis

The molecular structure of this compound is confirmed by HRMS, IR, 1H and 13C NMR experiments . The piperazine ring in the molecule has a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mannich reaction . The compound is obtained in good yield via a three-step protocol .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Processes : The compound has been utilized in various synthesis processes. For instance, Wang Jin-peng (2013) demonstrated its preparation from bromophenylmethyl-chlorobenzene and hydroxyethylpiperazine (Wang Jin-peng, 2013).

- Crystal Structure Analysis : The crystal structure of similar compounds has been extensively studied. Kumara et al. (2017) focused on understanding the crystal structure, molecular Hirshfeld surface analysis, and DFT calculations of related piperazine derivatives (K. Kumara et al., 2017).

Biological and Pharmaceutical Research

- Antagonistic Profile in Receptors : Mella et al. (2017) explored the structure-activity relationships of similar compounds in relation to the 5-HT6 receptor, finding potential applications in neuropsychiatric disorders (J. Mella et al., 2017).

- Antidepressant Metabolism Studies : The compound has been used in studies to understand the metabolism of novel antidepressants, as shown by Hvenegaard et al. (2012) (Mette G. Hvenegaard et al., 2012).

Chemical Properties and Interactions

- Synthesis and Chemical Characterization : Vorga and Badea (2021) reported the synthesis and chemical characterization of a novel racemic secondary alcohol with similar structural elements (Milenca Mariana Vorga & V. Badea, 2021).

- Extended Derivatives and Receptor Modulation : Vera et al. (2016) discussed the design, synthesis, and biological evaluation of extended derivatives of a similar compound as 5-HT6 receptor modulators (Gonzalo Vera et al., 2016).

Future Directions

Mechanism of Action

Target of Action

It is known that piperazine, a structural motif in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Pharmacokinetics

The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

properties

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNQGKTVXQQEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)

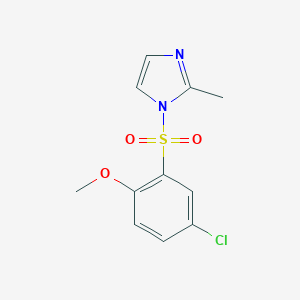

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)

![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)